molecular formula C18H16N2O2S B2643235 N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE CAS No. 311776-53-1

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE

Cat. No.: B2643235
CAS No.: 311776-53-1
M. Wt: 324.4
InChI Key: UMDUWUYJGVIVLW-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a quinolinylsulfanyl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Synthesis of the Quinolinylsulfanyl Intermediate: This step involves the reaction of 8-mercaptoquinoline with an appropriate halogenated acetamide to form 2-(quinolin-8-ylsulfanyl)acetamide.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the quinolinylsulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the acetamide group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives, reduced acetamide derivatives

    Substitution: Various substituted methoxyphenyl derivatives

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE: shares similarities with other quinoline derivatives and acetamide compounds.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Acetamide Compounds: Compounds like paracetamol (acetaminophen), known for its analgesic and antipyretic effects.

Uniqueness

    Structural Uniqueness: The combination of a methoxyphenyl group and a quinolinylsulfanyl group in a single molecule is unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDUWUYJGVIVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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